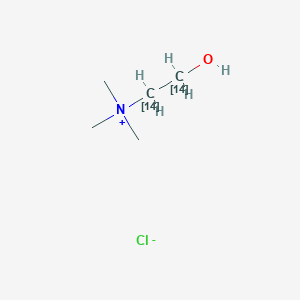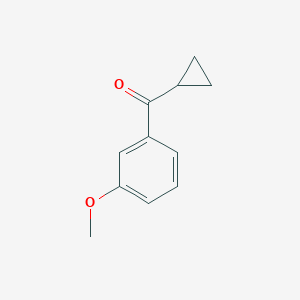
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as 4-CPA, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive substance that affects the central nervous system and has stimulant properties. The chemical structure of 4-CPA is similar to other amphetamines, such as methamphetamine and MDMA. However, 4-CPA has a unique chemical structure that makes it an interesting compound for scientific research.
Wirkmechanismus
The exact mechanism of action of 4-CPA is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemische Und Physiologische Effekte
The use of 4-CPA has been shown to have several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 4-CPA has been shown to increase alertness, focus, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CPA in lab experiments is its unique chemical structure, which allows researchers to investigate its effects on the central nervous system. Additionally, 4-CPA has been shown to have a relatively low toxicity profile, making it a safer alternative to other amphetamines. However, one limitation of using 4-CPA in lab experiments is its potential for abuse and addiction. Therefore, researchers must take precautions to ensure the safe handling and storage of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-CPA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-CPA has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of 4-CPA and its potential therapeutic uses.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, or 4-CPA, is a synthetic compound that has been the subject of several scientific studies. Its unique chemical structure and potential therapeutic properties make it an interesting compound for research. However, caution must be taken when handling and storing this compound due to its potential for abuse and addiction. Future research on 4-CPA could lead to the development of new treatments for a variety of neurological and inflammatory diseases.
Synthesemethoden
The synthesis of 4-CPA involves several steps, including the reaction of benzaldehyde with nitroethane to form nitrostyrene, reduction of nitrostyrene to form amphetamine, and finally, the introduction of a chlorine atom to the phenyl ring to form 4-CPA. The synthesis of 4-CPA requires specialized equipment and knowledge of organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-CPA has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, 4-CPA has been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
Eigenschaften
CAS-Nummer |
100427-87-0 |
|---|---|
Produktname |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
Molekularformel |
C17H20ClN |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C17H20ClN/c1-19(2)17(15-6-4-3-5-7-15)13-10-14-8-11-16(18)12-9-14/h3-9,11-12,17H,10,13H2,1-2H3 |
InChI-Schlüssel |
PQPNFWBVAGASKB-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Synonyme |
YS-22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)

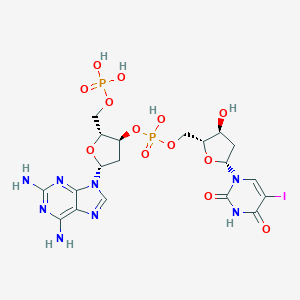
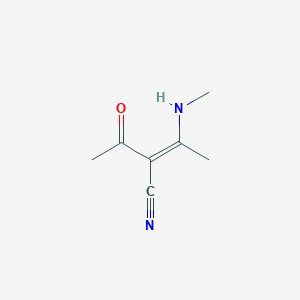
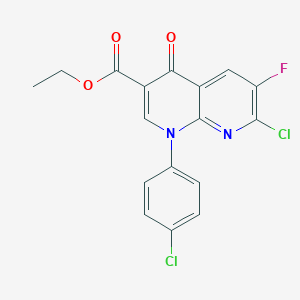

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)


